

Introduction: The Significance of a Strained Chiral Building Block

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Compound of Interest

Compound Name: *methyl (2S)-aziridine-2-carboxylate*

Cat. No.: *B1588800*

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Methyl (2S)-aziridine-2-carboxylate is a functionally rich, chiral molecule of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. As a derivative of aziridine, the simplest saturated N-heterocycle, it possesses a highly strained three-membered ring. This ring strain endows the molecule with unique reactivity, making it an excellent electrophilic building block for the stereoselective synthesis of complex nitrogen-containing molecules, including non-canonical amino acids, alkaloids, and pharmaceutical intermediates. [1][2] The presence of a stereocenter at the C2 position and a versatile methyl ester functionality further enhances its utility as a chiral precursor.

This guide provides a comprehensive overview of the core physical properties of **methyl (2S)-aziridine-2-carboxylate**. Understanding these characteristics is paramount for its effective storage, handling, and application in experimental workflows. We will move beyond a simple tabulation of data to explore the causality behind these properties and provide validated protocols for their empirical determination, ensuring both scientific integrity and practical utility for the research scientist.

Compound Identification and Core Attributes

Accurate identification is the foundation of any chemical study. The fundamental identifiers and attributes for **methyl (2S)-aziridine-2-carboxylate** are summarized below. It is crucial to distinguish between the specific (2S)-enantiomer and the racemic mixture, as they possess different CAS Registry Numbers and optical properties.

Property	Value	Source(s)
IUPAC Name	methyl (2S)-aziridine-2-carboxylate	[3]
Synonyms	(S)-Methyl aziridine-2-carboxylate, H-L-Azi-OMe	[3]
CAS Registry Number	75154-69-7	[3]
Molecular Formula	C ₄ H ₇ NO ₂	[3][4]
Molecular Weight	101.11 g/mol	[3][4][5]
Exact Mass	101.047678466 Da	[3]
Chemical Structure	(See Figure 1)	

Figure 1: Chemical Structure of **Methyl (2S)-aziridine-2-carboxylate**
A 2D representation highlighting the stereocenter.

Physicochemical Properties

The bulk physical properties dictate the state and behavior of the compound under various conditions. Methyl aziridine-2-carboxylate is a liquid at standard temperature and pressure.[4]

Property	Value	Comments & Significance	Source(s)
Appearance	Colorless to light orange/yellow clear liquid	Color may indicate the presence of stabilizer or minor degradation products.	[4][5][6]
Boiling Point	143 °C	Measured at atmospheric pressure. This relatively high boiling point for a small molecule is due to hydrogen bonding via the N-H group.	[4][6]
Density	1.12 g/mL (at 20 °C)	Denser than water. Important for calculations involving volume-to-mass conversions.	[4]
Refractive Index (n ²⁰ /D)	1.44	A measure of how light propagates through the liquid; useful for purity assessment.	[4][6]
Computed XLogP3	-0.5	The negative value suggests a degree of hydrophilicity, consistent with the polar ester and N-H functionalities.	[3]
Solubility	No quantitative data available	Expected to be soluble in polar organic solvents (e.g., alcohols, THF, CH ₂ Cl ₂ , ethyl acetate)	

and possess some water solubility due to its polar nature and hydrogen bonding capability.

Chirality and Optical Activity

As the (2S)-enantiomer, the most defining physical property of this compound is its ability to rotate plane-polarized light, a phenomenon known as optical activity. The specific rotation, $[\alpha]$, is a characteristic value for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).

While specific rotation values are published for N-protected derivatives like Methyl (S)-(-)-N-Z-aziridine-2-carboxylate ($[\alpha]^{20}_D = -25^\circ$ in toluene), the value for the parent N-H compound is not readily available in the surveyed literature.[7][8] Its empirical determination is therefore a critical step in verifying the enantiomeric purity of a synthesized or purchased batch. A negative sign would indicate levorotatory behavior under the measurement conditions, while a positive sign would indicate dextrorotatory behavior.

Causality: The non-superimposable mirror-image structure of the (2S)-enantiomer interacts with plane-polarized light in a unique way, causing the plane of light to rotate. The magnitude and direction of this rotation are exquisitely sensitive to the three-dimensional arrangement of atoms around the chiral center.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecular structure.

Infrared (IR) Spectroscopy

A study of methyl aziridine-2-carboxylate isolated in a low-temperature matrix has provided insight into its vibrational modes.[9] The key expected absorption bands in a standard IR spectrum (e.g., neat liquid film) would be:

- N-H Stretch: A moderate to weak band around $3300\text{-}3400\text{ cm}^{-1}$. The exact position and shape can be influenced by hydrogen bonding.

- C-H Stretch: Bands just below 3000 cm^{-1} (aliphatic C-H) and within the aziridine ring.
- C=O Stretch (Ester): A strong, sharp absorption band typically in the range of $1735\text{-}1750\text{ cm}^{-1}$. This is one of the most prominent peaks in the spectrum.^[10]
- C-O Stretch (Ester): A strong band in the $1150\text{-}1250\text{ cm}^{-1}$ region.
- N-H Bend: A band of variable intensity around 1600 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the connectivity and stereochemistry of the molecule.

- ^1H NMR: The proton spectrum is expected to show distinct signals for the aziridine ring protons and the methyl ester protons. The three protons on the strained ring (one on C2, two on C3) will form a complex AMX or ABX spin system, with characteristic coupling constants (J-values) that can help confirm the structure.
 - $-\text{OCH}_3$: A sharp singlet at ~ 3.7 ppm.
 - H on C2: A multiplet (likely a doublet of doublets) coupled to the two diastereotopic protons on C3.
 - H's on C3: Two separate multiplets, each coupled to the H on C2 and geminally to each other.
 - N-H: A broad singlet whose chemical shift is concentration and solvent-dependent.
- ^{13}C NMR: The carbon spectrum will be simple, showing four distinct signals:
 - C=O (Ester): $\sim 170\text{-}175$ ppm.
 - $-\text{OCH}_3$: ~ 52 ppm.
 - C2 (Aziridine): $\sim 30\text{-}40$ ppm (shielded due to ring strain).
 - C3 (Aziridine): $\sim 25\text{-}35$ ppm (shielded due to ring strain).

Mass Spectrometry (MS)

In mass spectrometry, the molecule will be ionized and fragmented.

- **Molecular Ion (M^+):** A peak corresponding to the molecular weight ($m/z = 101$) should be observable, especially with soft ionization techniques like electrospray ionization (ESI).
- **Fragmentation:** Common fragmentation pathways would include the loss of the methoxy group ($-OCH_3$, $m/z = 31$) to give a fragment at $m/z = 70$, or loss of the entire carbomethoxy group ($-COOCH_3$, $m/z = 59$) to give a fragment at $m/z = 42$.

Stability and Handling Considerations

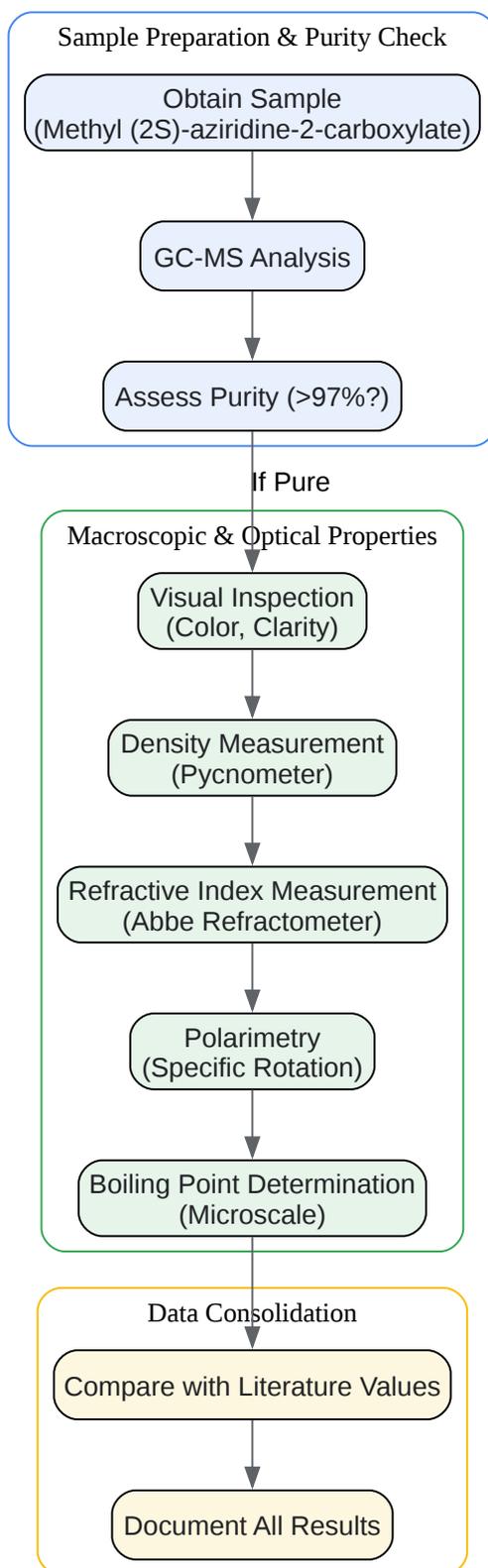
The high reactivity of the aziridine ring, while synthetically useful, also implies inherent instability.^[11]

- **Ring Strain:** The molecule is susceptible to ring-opening reactions, which can be initiated by acids, bases, or nucleophiles.^[1]
- **Polymerization:** Under certain conditions (e.g., heat or acid catalysis), aziridines can undergo polymerization.
- **Stabilization:** Commercial samples are often stabilized with a radical inhibitor like hydroquinone (HQ).^{[4][5]} This is done to prevent polymerization initiated by trace impurities or light.
- **Storage:** The compound should be stored under refrigeration (0-10 °C) in a tightly sealed container, protected from heat and light, to minimize degradation and polymerization.^{[4][6]}

Experimental Protocols for Property Verification

The following protocols are designed as self-validating systems for an organic chemistry lab, providing the rationale behind each step.

Workflow for Physical Property Characterization



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A generalized workflow for the physical characterization of a liquid sample.

Protocol 1: Determination of Specific Rotation $[\alpha]$

- Objective: To measure the specific rotation of **methyl (2S)-aziridine-2-carboxylate** to confirm its enantiomeric identity and estimate its purity.
- Expertise: This method relies on the precise measurement of the angle of rotation of plane-polarized light. The choice of solvent is critical, as it can influence the magnitude and even the sign of the rotation. A non-racemizing, transparent solvent in which the sample is highly soluble should be used. High-purity methanol or ethanol are common choices.
- Methodology:
 - Solution Preparation: Accurately weigh approximately 100 mg (0.1 g) of the compound (mass m) into a 10 mL volumetric flask. Dissolve the sample in a suitable spectroscopic grade solvent (e.g., methanol) and fill to the mark. This gives the concentration c in g/mL.
 - Instrument Calibration: Calibrate the polarimeter at the sodium D-line ($\lambda = 589$ nm) and a controlled temperature ($T = 20$ °C) using a blank cell filled with the pure solvent. The reading should be zero.
 - Sample Measurement: Rinse and fill the polarimeter cell (of known path length l , typically 1 dm) with the prepared solution, ensuring no air bubbles are present.
 - Data Acquisition: Record the observed angle of rotation, α . Take at least three readings and calculate the average.
 - Calculation: Calculate the specific rotation using the formula: $[\alpha]^{T\lambda} = \alpha / (l \times c)$
 - Where: $[\alpha]$ is the specific rotation, T is the temperature, λ is the wavelength, α is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.
- Trustworthiness: The protocol is self-validating by running a blank to zero the instrument. The result should be compared against a known standard or a previously characterized batch if available. Consistency across multiple measurements ensures precision.

Protocol 2: Determination of Boiling Point (Microscale)

- Objective: To accurately determine the boiling point of a small sample of the liquid.

- Expertise: A microscale method is chosen to conserve the valuable sample. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.
- Methodology:
 - Apparatus Setup: Place a small amount (0.5 mL) of the liquid into a small-diameter test tube (Thiele tube or similar).
 - Capillary Inversion: Take a melting point capillary tube, seal one end, and place it, open-end down, into the test tube containing the sample.
 - Heating: Gently heat the apparatus in an oil bath fitted with a thermometer.
 - Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. This occurs as the trapped air expands and is replaced by the sample's vapor.
 - Equilibrium Point: Continue heating until a steady and rapid stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly.
 - Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid just begins to enter the capillary tube. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.
 - Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a pressure correction may be necessary for comparison with literature values.
- Trustworthiness: This method is validated by the clear physical phenomenon observed. The transition from bubbling to liquid re-entry is a sharp, reproducible endpoint corresponding to the boiling point at the measured atmospheric pressure.

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